molecular formula C19H30O2 B6595596 Androsterone-d4 CAS No. 361432-60-2

Androsterone-d4

Cat. No. B6595596
CAS RN: 361432-60-2
M. Wt: 294.5 g/mol
InChI Key: QGXBDMJGAMFCBF-NGIKVBDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsterone-d4 is a synthetic form of the natural steroid hormone Androsterone, which is produced in the human body. This compound is used in scientific research as a stable isotope-labeled compound to study the metabolism and physiological effects of Androsterone.

Scientific Research Applications

  • Hormone Receptor Activation : Androsterone, a metabolic product of testosterone, acts as a ligand for the farnesoid X receptor (FXR), a nuclear hormone receptor. This interaction induces the expression of the FXR target gene, small heterodimer partner (SHP), in both castrated male mice and mouse AML-12 hepatocytes (Wang et al., 2006).

  • Neurobiology and Memory Enhancement : Androsterone sulfate, a derivative of androsterone, has been shown to increase the amplitude of the population spike in the dentate gyrus of rats' brains following tetanic stimulation. This finding suggests a potential role in enhancing memory, similar to the effects described for its parent compound, dehydroepiandrosterone (DHEA) (Urbanoski et al., 2000).

  • Seizure Suppression : Androsterone shows promise as an anticonvulsant, with evidence of seizure suppression in mouse models of epilepsy. This suggests that androsterone might be an endogenous neuroprotective steroid in the brain (Kim et al., 2009).

  • Metabolism Studies : Research has been conducted to understand the metabolism of orally administered androstenedione, a precursor to androsterone, in humans. This research provides insights into the metabolic pathways of androgens and their metabolites (Leder et al., 2001).

  • Enzymatic Formation of Hydroxysteroids : Androsterone is a key metabolite in the enzymatic formation of 3α-hydroxysteroids, providing an understanding of the biochemical processes underlying steroid metabolism (Talalay & Marcus, 1954).

  • Steroid Hormone Analysis : Research involving androsterone in gas phase through rotational spectroscopy has been conducted, contributing to the understanding of steroid structures in different conditions (Caliebe et al., 2022).

  • Androgen Production in Ovarian Cells : A study showed the stimulation of androsterone synthesis by growth hormone in rat theca-interstitial cells, highlighting the interaction between growth hormones and androgen production (Apa et al., 1996).

  • Role in Polycystic Ovary Syndrome (PCOS) : Studies have examined the multiple steroidogenic pathways in PCOS patients, including pathways involving androsterone, to understand the overproduction of androgens in this condition (Saito et al., 2016).

properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18-,19-/m0/s1/i7D2,11D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-NGIKVBDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O)([2H])[2H])CCC4=O)C)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016531
Record name (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

361432-60-2
Record name (3a,5a)-3-hydroxy(2,2,4,4-2H4)androstan-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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